molecular formula C4H5F3O5S B1609928 Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate CAS No. 88016-31-3

Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate

Cat. No. B1609928
CAS RN: 88016-31-3
M. Wt: 222.14 g/mol
InChI Key: PPYPHCLFWPCGAU-UHFFFAOYSA-N
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Scientific Research Applications

Specific Scientific Field:

  • Agrochemical and Pharmaceutical Industries

Comprehensive and Detailed Summary of the Application:

  • Trifluoromethylpyridine (TFMP) and its derivatives, which can be synthesized using “Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate”, are used in the agrochemical and pharmaceutical industries .
  • The major use of TFMP derivatives is in the protection of crops from pests .
  • Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Thorough Summary of the Results or Outcomes Obtained:

  • Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

1. Synthesis of Amphoteric Alpha-Boryl Aldehydes “Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate” is used as a reactant in the synthesis of amphoteric alpha-boryl aldehydes . This process is important in the field of organic chemistry, particularly in the synthesis of complex organic molecules.

2. Enantioselective Synthesis of Core Ring Skeleton of Leucosceptroids A-D This compound is also used in the enantioselective synthesis of the core ring skeleton of leucosceptroids A-D . Leucosceptroids are natural products that have shown promising biological activities, including anti-inflammatory and anti-cancer properties.

3. Stereoselective Synthesis of Monoamine Reuptake Inhibitor NS9544 Acetate “Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate” is used in the stereoselective synthesis of monoamine reuptake inhibitor NS9544 acetate . Monoamine reuptake inhibitors are a class of drugs used in the treatment of depression and anxiety disorders.

4. Synthesis of 2,3-Dichloro-5-(Trifluoromethyl)-Pyridine (2,3,5-DCTF) “Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate” is used in the synthesis of 2,3,5-DCTF , a chemical intermediate for the synthesis of several crop-protection products .

5. Synthesis of Tetrahydrofuran, 2,4-Dichloro-6-(6-Trifluoromethyl-Pyridin-2-Yl), 3,5-Triazine This compound is used in the synthesis of tetrahydrofuran, 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl), 3,5-triazine . The resultant mixture is heated to reflux (75–80 °C) for 20–24 hours .

1. Synthesis of Amphoteric Alpha-Boryl Aldehydes “Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate” is used as a reactant in the synthesis of amphoteric alpha-boryl aldehydes . This process is important in the field of organic chemistry, particularly in the synthesis of complex organic molecules.

2. Enantioselective Synthesis of Core Ring Skeleton of Leucosceptroids A-D This compound is also used in the enantioselective synthesis of the core ring skeleton of leucosceptroids A-D . Leucosceptroids are natural products that have shown promising biological activities, including anti-inflammatory and anti-cancer properties.

3. Stereoselective Synthesis of Monoamine Reuptake Inhibitor NS9544 Acetate “Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate” is used in the stereoselective synthesis of monoamine reuptake inhibitor NS9544 acetate . Monoamine reuptake inhibitors are a class of drugs used in the treatment of depression and anxiety disorders.

4. Synthesis of 2,3-Dichloro-5-(Trifluoromethyl)-Pyridine (2,3,5-DCTF) “Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate” is used in the synthesis of 2,3,5-DCTF , a chemical intermediate for the synthesis of several crop-protection products .

5. Synthesis of Tetrahydrofuran, 2,4-Dichloro-6-(6-Trifluoromethyl-Pyridin-2-Yl), 3,5-Triazine This compound is used in the synthesis of tetrahydrofuran, 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl), 3,5-triazine . The resultant mixture is heated to reflux (75–80 °C) for 20–24 hours .

Safety And Hazards

“Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system5.


Future Directions

The future directions of “Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate” are not explicitly mentioned in the available resources. However, given its role as a reagent for nucleophilic trifluoromethoxylation of organic compounds2, it may continue to be of interest in the field of organic chemistry.


Please note that this analysis is based on the information available at the time of the search and may not include the most recent findings or developments. For more detailed or up-to-date information, please refer to the provided references or perform a literature search.


properties

IUPAC Name

methyl 2-(trifluoromethylsulfonyloxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O5S/c1-11-3(8)2-12-13(9,10)4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYPHCLFWPCGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459449
Record name Methyl [(trifluoromethanesulfonyl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate

CAS RN

88016-31-3
Record name Methyl [(trifluoromethanesulfonyl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[(Trifluoromethyl)sulfonyl]oxy]acetic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

10.09 ml (60 mmol) trifluorometansulfonic anhydrid dissolved in CH2Cl2 was added dropwise to a mixture of 4.05 ml (50 mmol) methylglycolate and 4.04 ml (50 mmol) pyridin in CH2Cl2 (totally 62.5 ml) at 0° C. during 25 minutes, and thereafter stirred at 0° C. for 1 H. After washing with 0.3M KHSO4 and saturated NA2CO3, drying (Na2SO4) and filtration, evaporation of the solvent in vacuo gave 9.94 g (90%) of the title compound.
Quantity
10.09 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.05 mL
Type
reactant
Reaction Step Two
Quantity
4.04 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

To a solution of triflic anhydride (3.7 ml, 20.0 nmmol) in methylene chloride (10 ml) at -5° C. under argon, was added dropwise over 30 minutes a solution of methyl glycolate (1.8 g, 20.0 mmol), pyridine (1.55 ml, 20.0 mmol), and anhydrous methylene chloride (5 ml). The reaction was allowed to stir at between 0°-5° C. for 1.5 h. The mixture was then washed with water several times. The organic extract was then washed with water, brine, and dried (MgSO4). After removing the solvent under reduced pressure, flash chromatography of the residue (silica gel, methylene chloride) afforded the title compound as a colorless oil (3.0 g, 68%).
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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